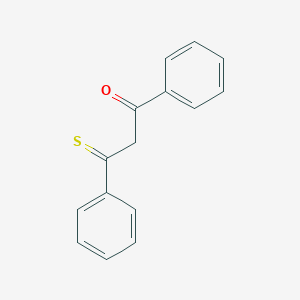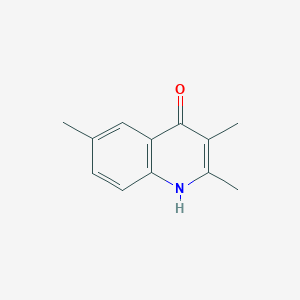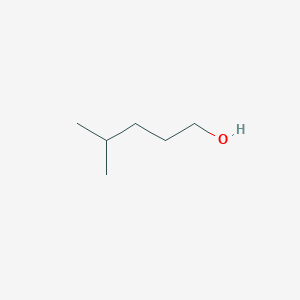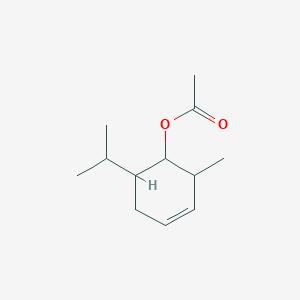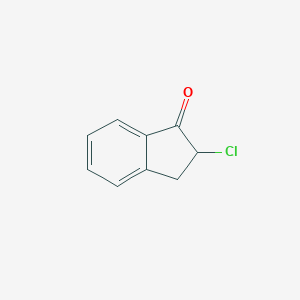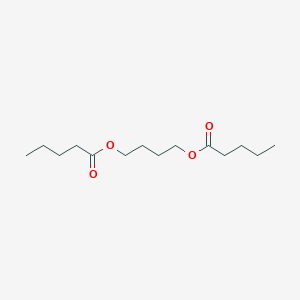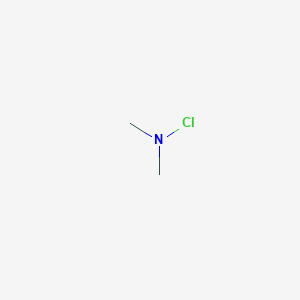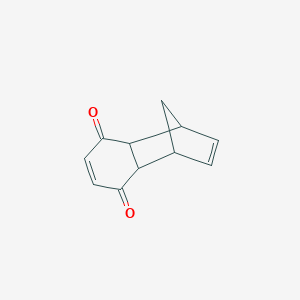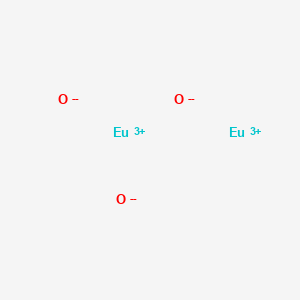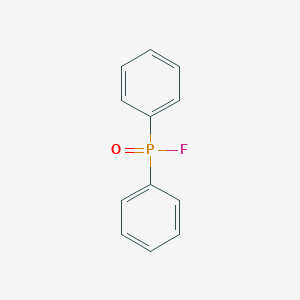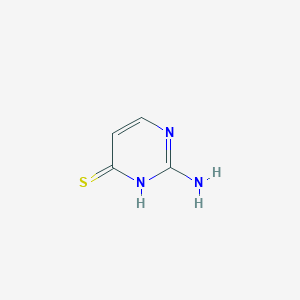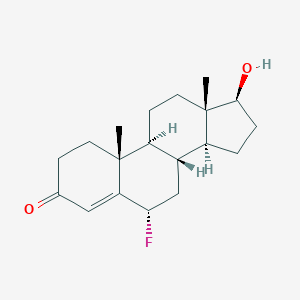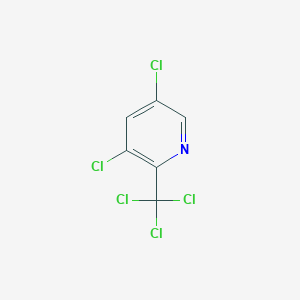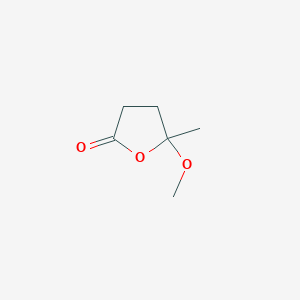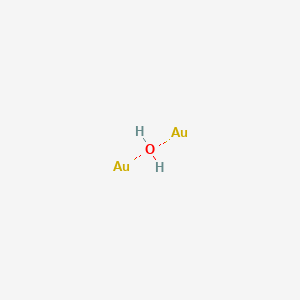
Gold oxide (Au2O)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold oxide (Au2O) is a rare and highly reactive compound that has attracted significant interest in recent years due to its potential applications in various scientific fields. This compound has unique properties that make it an ideal candidate for use in a wide range of applications, including catalysis, nanotechnology, and biomedical research. In
Mécanisme D'action
The mechanism of action of gold oxide is not well understood, but it is believed to involve the interaction of the compound with cellular components, including proteins and DNA. In cancer cells, gold oxide has been shown to induce cell death by disrupting the cell membrane and causing oxidative stress.
Effets Biochimiques Et Physiologiques
Gold oxide has a number of biochemical and physiological effects, including the induction of oxidative stress, the activation of immune cells, and the inhibition of cell proliferation. In cancer cells, gold oxide has been shown to induce apoptosis, or programmed cell death, which is a key mechanism for preventing the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using gold oxide in lab experiments is its unique properties, which make it an ideal candidate for a wide range of applications. However, the synthesis of gold oxide can be difficult and time-consuming, and the compound is highly reactive, which can make it difficult to handle in the lab.
Orientations Futures
There are a number of future directions for research on gold oxide, including the development of new synthesis methods, the exploration of its potential applications in catalysis and nanotechnology, and the further investigation of its potential applications in cancer treatment. Additionally, research is needed to better understand the mechanism of action of gold oxide and its effects on cellular components.
Méthodes De Synthèse
The synthesis of gold oxide is a complex process that requires careful attention to detail. One of the most common methods for synthesizing gold oxide involves the oxidation of gold nanoparticles using hydrogen peroxide. This method involves the addition of hydrogen peroxide to a solution containing gold nanoparticles, which results in the formation of gold oxide. Other methods for synthesizing gold oxide include the thermal decomposition of gold salts and the reaction of gold nanoparticles with oxygen gas.
Applications De Recherche Scientifique
Gold oxide has a wide range of applications in scientific research, including catalysis, nanotechnology, and biomedical research. In catalysis, gold oxide has been shown to be an effective catalyst for a variety of reactions, including the oxidation of alcohols and the reduction of nitro compounds. In nanotechnology, gold oxide nanoparticles have been used to create highly sensitive sensors for detecting a variety of substances, including glucose and DNA. In biomedical research, gold oxide has been shown to have potential applications in cancer treatment, as it has been shown to be effective at killing cancer cells.
Propriétés
Numéro CAS |
1303-57-7 |
|---|---|
Nom du produit |
Gold oxide (Au2O) |
Formule moléculaire |
Au2H2O |
Poids moléculaire |
411.948 g/mol |
Nom IUPAC |
gold;hydrate |
InChI |
InChI=1S/2Au.H2O/h;;1H2 |
Clé InChI |
UOJFGCWSQSLEGV-UHFFFAOYSA-N |
SMILES |
O.[Au].[Au] |
SMILES canonique |
O.[Au].[Au] |
Autres numéros CAS |
1303-57-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



